molecular formula C17H19N5O3 B14942117 Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate

Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate

Cat. No.: B14942117
M. Wt: 341.4 g/mol
InChI Key: GLGDKAOSMILGCS-UHFFFAOYSA-N
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Description

Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives. . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate typically involves multiple steps. . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the quinazoline or pyrimidine rings .

Mechanism of Action

The mechanism of action of Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate is unique due to its specific combination of the quinazoline and pyrimidine rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C17H19N5O3/c1-9-4-5-13-12(6-9)10(2)19-17(20-13)22-16-18-8-11(15(24)21-16)7-14(23)25-3/h4-6,11H,7-8H2,1-3H3,(H2,18,19,20,21,22,24)

InChI Key

GLGDKAOSMILGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCC(C(=O)N3)CC(=O)OC)C

Origin of Product

United States

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